1-(Pyrrolidin-1-ylmethyl)benzotriazole
Übersicht
Beschreibung
1-(Pyrrolidin-1-ylmethyl)benzotriazole is a heterocyclic compound with the molecular formula C₁₁H₁₄N₄ It is characterized by the presence of a benzotriazole ring substituted with a pyrrolidinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Pyrrolidin-1-ylmethyl)benzotriazole can be synthesized through several methods. One common approach involves the reaction of benzotriazole with pyrrolidine in the presence of a suitable base. The reaction typically proceeds as follows:
Starting Materials: Benzotriazole and pyrrolidine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene. A base such as sodium hydride or potassium carbonate is used to facilitate the reaction.
Procedure: Benzotriazole is dissolved in the solvent, and pyrrolidine is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to optimize the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyrrolidin-1-ylmethyl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted benzotriazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole N-oxides, while reduction can produce benzotriazole amines. Substitution reactions result in various substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-1-ylmethyl)benzotriazole has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties. It may act as a scaffold for the development of new drugs targeting specific biological pathways.
Material Science: this compound is used in the design of novel materials with specific electronic and optical properties.
Biological Studies: Researchers explore its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.
Wirkmechanismus
The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)benzotriazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity. The pyrrolidinylmethyl group enhances the compound’s solubility and bioavailability, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
1-(Pyrrolidin-1-ylmethyl)benzotriazole can be compared with other benzotriazole derivatives and pyrrolidine-containing compounds:
Benzotriazole Derivatives: Compounds such as 1-methylbenzotriazole and 1-phenylbenzotriazole share the benzotriazole core but differ in their substituents. These differences influence their chemical reactivity and applications.
Pyrrolidine-Containing Compounds: Compounds like 1-(pyrrolidin-1-ylmethyl)pyrrole and 1-(pyrrolidin-1-ylmethyl)imidazole contain the pyrrolidine group but differ in their heterocyclic rings. These variations affect their biological activity and synthetic utility.
The uniqueness of this compound lies in its combination of the benzotriazole and pyrrolidine moieties, providing a distinct set of chemical and biological properties.
Biologische Aktivität
1-(Pyrrolidin-1-ylmethyl)benzotriazole is a heterocyclic compound notable for its diverse biological activities. Its structural composition includes a benzotriazole ring substituted with a pyrrolidinylmethyl group, which enhances its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The molecular formula of this compound is C₁₁H₁₄N₄. The presence of the benzotriazole moiety allows for significant interactions with biological macromolecules, while the pyrrolidine group contributes to its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The compound's benzotriazole ring can engage in hydrogen bonding and π-π interactions, which are critical for binding affinity and selectivity. The pyrrolidinylmethyl group further enhances these interactions by improving the compound's solubility in biological systems.
Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain benzotriazole compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Bacillus subtilis. The unique structure of this compound may confer similar or enhanced antimicrobial properties compared to other derivatives .
Antiparasitic Activity
This compound has been evaluated for its antiparasitic effects. In vitro studies suggest that certain benzotriazole derivatives demonstrate activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds exhibited dose-dependent inhibition of parasite growth, indicating potential as therapeutic agents in treating protozoan infections .
Enzymatic Inhibition
The compound's ability to inhibit specific enzymes has been a focus of research. For example, structure-activity relationship (SAR) studies have identified that modifications to the benzotriazole core can enhance inhibitory effects on enzymes like B-Raf(V600E), which is implicated in certain cancers . Such findings underscore the potential of this compound in cancer therapy.
Comparative Studies
To understand the efficacy of this compound, it is essential to compare it with other related compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
1-Methylbenzotriazole | Benzotriazole derivative | Moderate antimicrobial activity |
4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Benzotriazole derivative | Potent against Xanthomonas oryzae |
1-(2-pyrrolidin-1-ylmethyl)pyrrole | Pyrrolidine derivative | Antiparasitic activity against Entamoeba histolytica |
Case Studies
A notable case study involved the synthesis and evaluation of various benzotriazole derivatives, including this compound. These studies revealed that modifications to the benzotriazole ring could significantly alter biological activity, supporting the hypothesis that structural variations play a crucial role in pharmacological efficacy .
Eigenschaften
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-6-11-10(5-1)12-13-15(11)9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXUWDKSGHWDFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274876 | |
Record name | 1-[(Pyrrolidin-1-yl)methyl]-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19213-23-1 | |
Record name | 1-[(Pyrrolidin-1-yl)methyl]-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Pyrrolidinylmethyl)benzotriazole, mixture of Bt1 and Bt2 isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.